molecular formula C12H24N2O2 B035630 (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate CAS No. 1217629-55-4

(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

Cat. No. B035630
CAS RN: 1217629-55-4
M. Wt: 228.33 g/mol
InChI Key: GYLAYRXNMUUXJS-SNVBAGLBSA-N
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Description

The compound is part of a broader class of piperidine derivatives, which are pivotal in medicinal chemistry for their role as intermediates in the synthesis of pharmaceutical agents, including nociceptin antagonists and other biologically active molecules. Piperidine structures are versatile scaffolds for the development of compounds with potential therapeutic applications.

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives showcases the utility of chiral auxiliary or enantioselective approaches in obtaining compounds with high stereoselectivity. For example, an efficient and practical asymmetric synthesis has been developed for a piperidine derivative, demonstrating the feasibility of large-scale production with enantiomeric purity exceeding 98% (Jona et al., 2009). Such methodologies typically involve key steps like diastereoselective reduction and isomerization under basic conditions.

Molecular Structure Analysis

Molecular structure analysis, particularly via single crystal X-ray diffraction, allows for the precise determination of the compound's geometry, confirming the stereochemistry and molecular conformation. Studies on similar compounds have identified crucial structural features, such as the bicyclo[2.2.2]octane core and specific substituent effects, which influence molecular stability and reactivity (Moriguchi et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions, acylation, and reduction, to yield a wide array of functionalized compounds. These reactions are pivotal for the diversification of the piperidine scaffold into more complex structures with desirable biological activities. The chemical versatility of these compounds is exemplified in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is important for the synthesis of crizotinib, highlighting the role of piperidine derivatives in synthesizing biologically active molecules (Kong et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various complex piperidine derivatives, which are crucial for the development of pharmaceuticals and materials science. For instance, the compound has been utilized in the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for the preparation of diverse piperidine derivatives with applications in medicinal chemistry (Moskalenko & Boev, 2014). Additionally, the synthesis and structural characterization of related compounds, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, highlight its significance in the synthesis of biologically active compounds (Kong et al., 2016).

Catalysis and Ligand Design

The compound's derivatives have been explored in catalysis, demonstrating its utility in the synthesis of chromium complexes ligated by amino-salicylaldimine ligands. These complexes, utilizing derivatives of piperidine as ligands, show moderate catalytic activities for ethylene oligomerization, showcasing the compound’s applicability in polymer science (Cui & Zhang, 2010).

Molecular Structure Studies

Structural studies of related piperidine derivatives, including X-ray diffraction analysis, provide insights into their molecular configurations, which are critical for understanding their chemical reactivity and interaction with biological targets. The crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals typical bond lengths and angles, contributing to the structural knowledge required for drug design and synthesis (Mamat, Flemming, & Köckerling, 2012).

Biological Activity and Drug Development

The synthesis of novel piperidine derivatives, including (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate, aids in the discovery of compounds with potential biological activities. For example, the development of (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors demonstrates the compound’s significance in the development of treatments for diseases related to fatty acid synthesis (Chonan et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

tert-butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAYRXNMUUXJS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363816
Record name tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217629-55-4
Record name tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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